molecular formula C15H12O2S2 B13148313 2-Phenyl-2-((phenylcarbonothioyl)thio)aceticacid

2-Phenyl-2-((phenylcarbonothioyl)thio)aceticacid

Cat. No.: B13148313
M. Wt: 288.4 g/mol
InChI Key: LRKZHNMQCLWPNZ-UHFFFAOYSA-N
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Description

2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is a compound with significant applications in various fields of chemistry. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly for methacrylates and methacrylamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of phenylcarbonothioyl chloride with phenylacetic acid in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine, conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between the growing polymer and the RAFT agent. This process ensures controlled polymerization and the formation of polymers with narrow molecular weight distributions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is unique due to its high efficiency as a RAFT agent, providing better control over polymerization processes compared to other similar compounds. Its stability and compatibility with various monomers make it a preferred choice in polymer synthesis .

Properties

Molecular Formula

C15H12O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

2-(benzenecarbonothioylsulfanyl)-2-phenylacetic acid

InChI

InChI=1S/C15H12O2S2/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10,13H,(H,16,17)

InChI Key

LRKZHNMQCLWPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC(=S)C2=CC=CC=C2

Origin of Product

United States

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